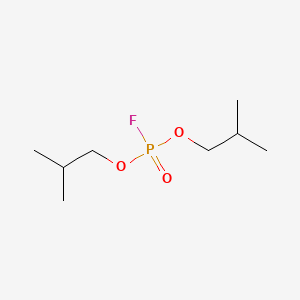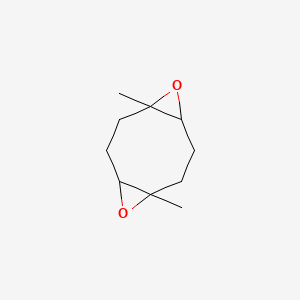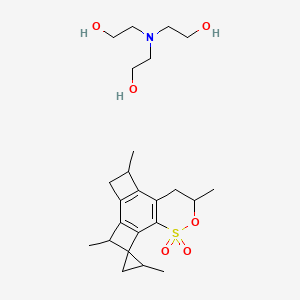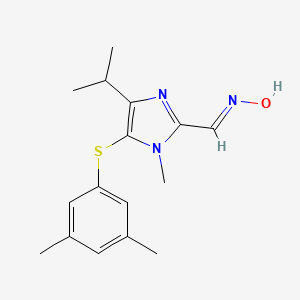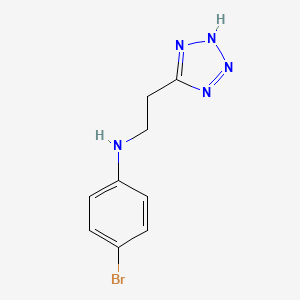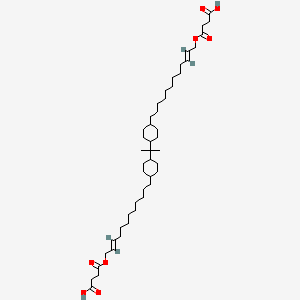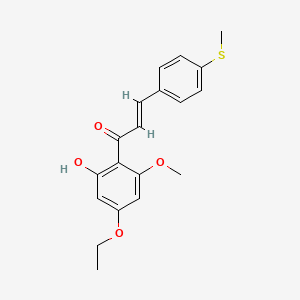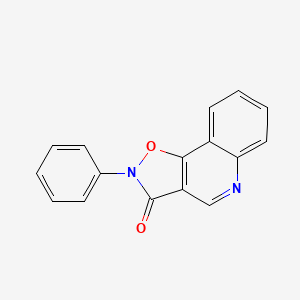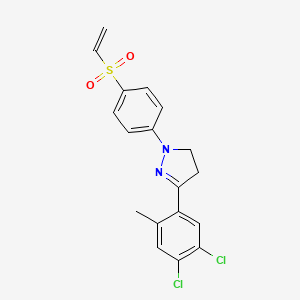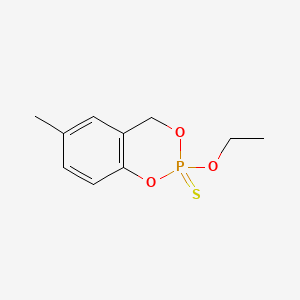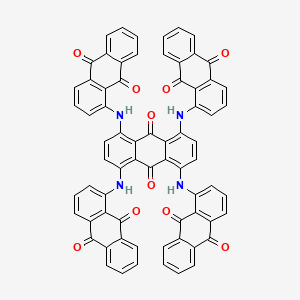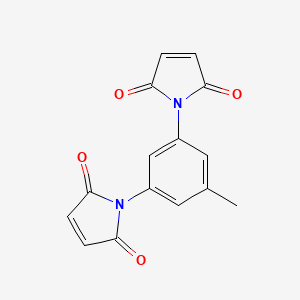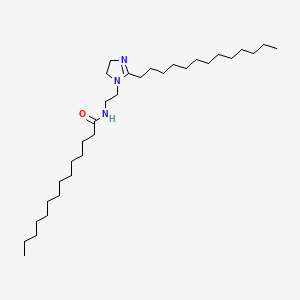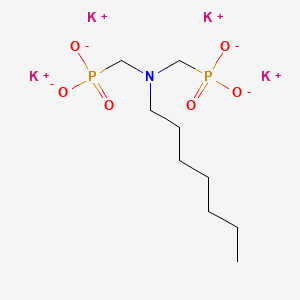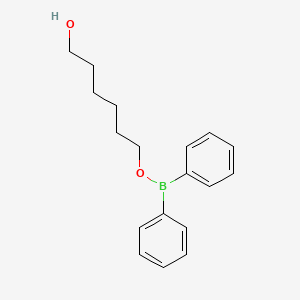
Borinic acid, diphenyl-, 6-hydroxyhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, diphenyl-, 6-hydroxyhexyl ester is a specialized organoboron compound. It is characterized by the presence of a boron atom bonded to two phenyl groups and a 6-hydroxyhexyl ester group. This compound is part of the broader class of borinic acids, which are known for their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, diphenyl-, 6-hydroxyhexyl ester typically involves the reaction of diphenylborinic acid with 6-hydroxyhexanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the borinic acid. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted borinic acid esters.
Scientific Research Applications
Borinic acid, diphenyl-, 6-hydroxyhexyl ester has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with diols makes it useful in the study of carbohydrate chemistry and enzyme inhibition.
Industry: It is used in the production of polymers and materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of borinic acid, diphenyl-, 6-hydroxyhexyl ester involves its ability to coordinate with various functional groups. The boron atom, being electron-deficient, can form stable complexes with electron-rich species such as alcohols, diols, and amino alcohols. This coordination ability underlies its reactivity in cross-coupling reactions and its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Boronic Acids: These compounds have one boron-oxygen bond and two carbon-boron bonds, making them less reactive than borinic acids.
Borates: These are fully oxidized boron compounds with three boron-oxygen bonds.
Boronic Esters: These compounds are similar but typically more stable and less reactive than borinic acids.
Uniqueness: Borinic acid, diphenyl-, 6-hydroxyhexyl ester is unique due to its enhanced Lewis acidity and ability to form stable complexes with a variety of functional groups. This makes it particularly useful in catalysis and as a reagent in organic synthesis .
Properties
CAS No. |
115169-07-8 |
|---|---|
Molecular Formula |
C18H23BO2 |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
6-diphenylboranyloxyhexan-1-ol |
InChI |
InChI=1S/C18H23BO2/c20-15-9-1-2-10-16-21-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,20H,1-2,9-10,15-16H2 |
InChI Key |
XFVIMAWQIDPRAU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


